Propanoic acid, 3,3,3-trifluoro-2-[(5-methyl-2-pyridinyl)amino]-2-[(1-oxobutyl)amino]-, ethyl ester
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Overview
Description
ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]PROPANOATE is a complex organic compound that features a trifluoromethyl group, a butanamido group, and a pyridinylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the trifluoromethylated intermediate: This step involves the introduction of the trifluoromethyl group into the molecule. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Amidation: The next step involves the formation of the butanamido group through an amidation reaction. This can be done by reacting the intermediate with butanoyl chloride in the presence of a base such as triethylamine.
Coupling with the pyridinylamine: The final step involves the coupling of the intermediate with 5-methylpyridin-2-amine. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the amidation and coupling steps, as well as the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]PROPANOATE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The trifluoromethyl group imparts unique properties to the compound, making it useful in the development of advanced materials such as polymers and coatings.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]PROPANOATE depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-[(5-CHLOROPYRIDIN-2-YL)AMINO]PROPANOATE
- ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-[(5-FLUOROPYRIDIN-2-YL)AMINO]PROPANOATE
Uniqueness
ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]PROPANOATE is unique due to the presence of the 5-methylpyridin-2-yl group, which can impart different electronic and steric properties compared to other similar compounds. This can result in different biological activities and applications.
Properties
Molecular Formula |
C15H20F3N3O3 |
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Molecular Weight |
347.33 g/mol |
IUPAC Name |
ethyl 2-(butanoylamino)-3,3,3-trifluoro-2-[(5-methylpyridin-2-yl)amino]propanoate |
InChI |
InChI=1S/C15H20F3N3O3/c1-4-6-12(22)21-14(15(16,17)18,13(23)24-5-2)20-11-8-7-10(3)9-19-11/h7-9H,4-6H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
LIJGZJNORMGQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=NC=C(C=C1)C |
Origin of Product |
United States |
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